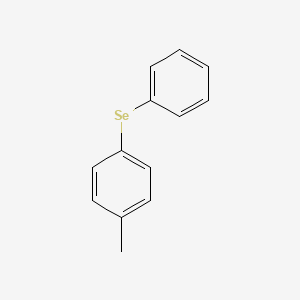
Benzene, 1-methyl-4-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-(phenylseleno)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methyl group and a phenylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(phenylseleno)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the reaction of toluene (methylbenzene) with phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of hydrogen chloride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(phenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the phenylseleno group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-methyl-4-(phenylseleno)- is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the effects of selenium-containing compounds on biological systems. Selenium is known for its antioxidant properties, and studying its derivatives can provide insights into their potential therapeutic applications.
Medicine: The compound’s selenium content makes it a candidate for the development of new drugs with antioxidant or anticancer properties. Research is ongoing to explore its potential in medicinal chemistry.
Industry: In the industrial sector, Benzene, 1-methyl-4-(phenylseleno)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-4-(phenylseleno)- involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. The aromatic ring provides a stable platform for various chemical transformations, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(phenylthio)-
- Benzene, 1-methyl-4-(phenylamino)-
Comparison: Benzene, 1-methyl-4-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its sulfur or nitrogen analogs. The selenium atom in the phenylseleno group can participate in redox reactions, making the compound more reactive in certain conditions. This reactivity can be advantageous in synthetic applications where selective transformations are required .
Propiedades
Número CAS |
83859-32-9 |
|---|---|
Fórmula molecular |
C13H12Se |
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
1-methyl-4-phenylselanylbenzene |
InChI |
InChI=1S/C13H12Se/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
NJCCAGGUFVMVGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


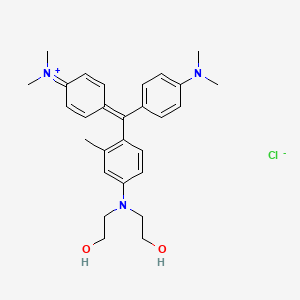
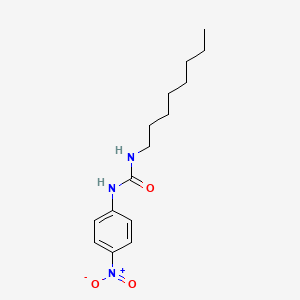
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
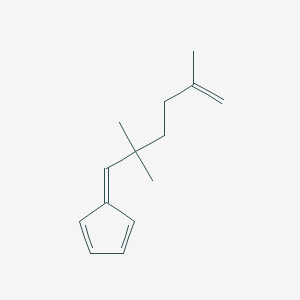
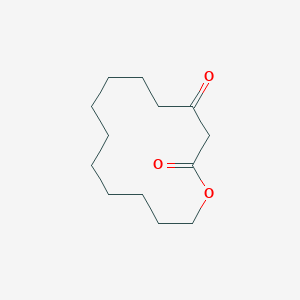
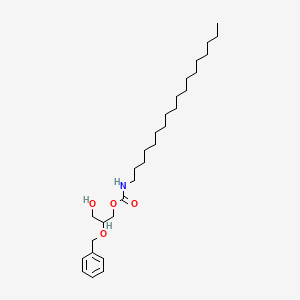
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
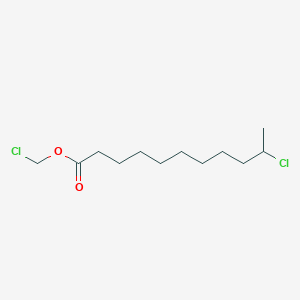
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
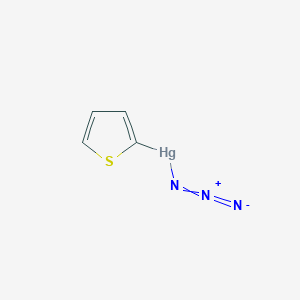
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
